Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-
Overview
Description
Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)- is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Lunularic Acid : A study by Azzena et al. (1995) outlined a new synthesis approach for lunularic acid using regioselective reductive electrophilic substitution, which includes the transformation of 1,2,3-trioxygenated benzenes into various 1-oxygenated-2-(Azzena, Melloni, & Pisano, 1995).
Photochemistry of Arylmethyl Substrates : DeCosta et al. (2000) found that 3,5-dimethoxybenzyl derivatives, such as Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-, play a role in the photochemistry of arylmethyl substrates (DeCosta, Howell, Pincock, & Rifai, 2000).
Production of Biphenyl and Diphenyl Methane Derivatives : Budzikiewicz and Gunawan (1975, 1974) demonstrated that quinol acetates, similar in structure to Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-, can be converted into biphenyl and diphenyl methane derivatives through reactions with BF3 or (CH3CO)2O/BF3 in the presence of benzene derivatives (Budzikiewicz & Gunawan, 1975), (Budzikiewicz & Gunawan, 1974).
Initiation and Propagation in Methylene Dichloride : Rooney (1982) revealed that 1,2-dimethoxy-4-(1-propenyl)-benzene, a compound structurally related to Benzene-2-acetate, 1,3-dimethoxy-5-(1-propenyl)-, shows slow initiation and propagation in methylene dichloride (Rooney, 1982).
Photoreactions with Ketones : Suzuki, Inai, and Matsushima (1976) studied the photoreactions of cyclic benzylidene acetals with ketones, showing the influence of ketone effects on the yield of pinacol and cross adduct (Suzuki, Inai, & Matsushima, 1976).
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-5-6-10-7-11(15-3)13(17-9(2)14)12(8-10)16-4/h5-8H,1-4H3/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPPTZLKHLBRND-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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